molecular formula C9H14N2O2 B15055418 4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15055418
M. Wt: 182.22 g/mol
InChI Key: DACGJAIOPLBEDA-UHFFFAOYSA-N
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Description

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with β-diketones. This reaction can be catalyzed by various agents, including transition metals and photoredox catalysts . The process generally follows these steps:

    Formation of Hydrazone: Hydrazine derivatives react with β-diketones to form hydrazones.

    Cyclization: The hydrazones undergo cyclization to form the pyrazole ring.

    Functionalization: Introduction of the ethyl and isopropyl groups at the respective positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[3][3].

Scientific Research Applications

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Propyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethyl-5-propan-2-yl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-4-6-7(5(2)3)10-11-8(6)9(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

DACGJAIOPLBEDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C(=O)O)C(C)C

Origin of Product

United States

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